molecular formula C22H45NO2 B1583397 2,2'-(Octadec-9-enylimino)bisethanol CAS No. 25307-17-9

2,2'-(Octadec-9-enylimino)bisethanol

Cat. No.: B1583397
CAS No.: 25307-17-9
M. Wt: 355.6 g/mol
InChI Key: BITAPBDLHJQAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Octadec-9-enylimino)bisethanol is a useful research compound. Its molecular formula is C22H45NO2 and its molecular weight is 355.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

CAS No.

25307-17-9

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3

InChI Key

BITAPBDLHJQAID-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCN(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(CCO)CCO

Key on ui other cas no.

25307-17-9

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,2'-(Octadec-9-enylimino)bisethanol in the synthesis of Zn1-xWxS quantum dots?

A1: While the provided abstract [] does not explicitly detail the role of this compound, it likely acts as a coordinating solvent and/or a capping agent during the synthesis. Here's why:

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